tert-Butyl (5-formylpyrazin-2-yl)carbamate
Description
Structural Characterization and Fundamental Properties
Molecular Architecture and Isomerism
The compound’s structure consists of:
- Pyrazine ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- 5-Formyl substituent : A reactive aldehyde group at position 5, capable of participating in nucleophilic addition or condensation reactions.
- tert-Butyl carbamate group : A bulky protective group at position 2, enhancing steric stability and solubility.
Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyrazine ring (C₄H₂N₂) with substituents at C2 and C5 |
| Substituent C2 | tert-Butyl carbamate: (tert-butoxycarbonyl)amino group |
| Substituent C5 | Formyl group (-CHO) |
| Steric environment | Bulky tert-butyl group restricts rotational freedom, influencing reactivity |
Isomerism : The compound exhibits no geometric isomerism due to the symmetrical pyrazine ring and fixed substituent positions. Tautomerism is absent because the formyl group remains in its aldehyde form under standard conditions.
Physicochemical Parameters
Key physical and chemical properties are summarized below:
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
- δ 9.17–9.28 ppm : Singlet (1H) for the formyl proton (-CHO).
- δ 8.09–8.34 ppm : Singlet (1H) for pyrazine proton adjacent to the carbamate group.
- δ 7.75 ppm : Broad singlet (1H) for NH in the carbamate group.
- δ 1.56 ppm : Singlet (9H) for tert-butyl protons.
¹³C NMR (CDCl₃) :
- δ ~160–170 ppm : Carbonyl carbon (C=O) of the carbamate group.
- δ ~150–160 ppm : Pyrazine carbons adjacent to substituents.
- δ ~25–35 ppm : tert-Butyl carbons.
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | C=O stretch (carbamate and formyl groups) |
| 3300–3500 | N–H stretch (carbamate, broad peak) |
| 2800–3000 | C–H stretches (tert-butyl and aliphatic groups) |
Mass Spectrometry (MS)
Key Fragments :
Thermodynamic and Kinetic Stability
Reactivity of Functional Groups
- Formyl Group :
- Nucleophilic Addition : Reacts with amines or hydrazines to form Schiff bases or hydrazones.
- Oxidation : Susceptible to oxidation to carboxylic acids under strong oxidizing conditions.
- Carbamate Group :
Kinetic Stability
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-6H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARENRXTXYPJFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657015 | |
| Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-71-1 | |
| Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate generally follows these key steps:
- Introduction of the formyl group at the 5-position of pyrazine
- Protection of the amino group at the 2-position as a tert-butyl carbamate
A common approach is to start from 5-formylpyrazine or its derivatives and then introduce the tert-butyl carbamate protecting group via reaction with tert-butyl chloroformate under basic conditions.
Detailed Preparation Route
Step 1: Formylation of Pyrazine Derivative
- The formyl group at the 5-position is typically introduced by formylation reactions such as the Vilsmeier-Haack reaction , which uses reagents like POCl3 and DMF to convert the pyrazine ring into 5-formylpyrazine derivatives.
- Alternatively, bromomethyl pyrazine derivatives can be oxidized or transformed into formyl analogs.
Step 2: Protection of the Amino Group as tert-Butyl Carbamate
- The amino group at the 2-position is protected by reaction with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine .
- This reaction is conducted under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and decomposition.
- The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
- The product is isolated by standard work-up procedures and purified by silica gel chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation (Vilsmeier-Haack) | Pyrazine + POCl3 + DMF, 0-25°C, 2-4 hours | 40-60 | Controlled temperature to avoid overreaction |
| Boc Protection | 5-formylpyrazin-2-amine + Boc2O + triethylamine, DCM, inert atmosphere, 0-25°C, 3-6 hours | 70-85 | High purity product after column chromatography |
Industrial and Laboratory Scale Synthesis Insights
- Industrial synthesis often involves multi-step sequences starting from commercially available pyrazine derivatives , employing bromination and subsequent substitution reactions to install functional groups.
- The use of protecting groups like tert-butyl carbamate is essential to prevent unwanted side reactions during further functionalization.
- The Curtius rearrangement and acyl azide intermediates are sometimes employed in related carbamate syntheses, but for this compound, direct Boc protection is preferred for simplicity and yield.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) and mass spectrometry to confirm intermediate and final product formation.
Example from Related Literature
A closely related synthesis reported involves:
- Starting from methyl 5-(bromomethyl)pyrazine-2-carboxylate, prepared by bromination of methyl 5-methylpyrazine-2-carboxylate.
- Subsequent substitution with amines and Boc protection leads to carbamate derivatives.
- The formyl group can be introduced by oxidation of bromomethyl intermediates or by formylation reactions.
This multi-step approach yields tert-butyl carbamate derivatives with moderate to good yields (typically 30-85%) depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
Research Findings and Notes
- The formyl group at the 5-position is crucial for further synthetic elaboration, enabling condensation and coupling reactions.
- The tert-butyl carbamate group provides stability and protects the amino functionality during multi-step syntheses.
- Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity.
- Purification by silica gel chromatography using mixtures of dichloromethane and methanol or ethyl acetate and hexane is common to isolate the target compound with high purity.
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-formylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates or amines
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (5-formylpyrazin-2-yl)carbamate has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: M3 Muscarinic Receptor Modulation
Research has indicated that compounds similar to this compound may exhibit activity at the M3 muscarinic receptor, which is involved in various physiological functions including bladder control and gastrointestinal motility. Such compounds could be beneficial in treating conditions like overactive bladder or gastrointestinal disorders .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through various reactions.
Application Example: Diels-Alder Reactions
this compound can participate in Diels-Alder cycloadditions, a key reaction in organic chemistry that allows for the formation of cyclic compounds. This reaction is valuable for synthesizing bicyclic structures that are prevalent in many natural products and pharmaceuticals .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of tert-butyl (5-formylpyrazin-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in multi-step organic synthesis. The formyl group can participate in various reactions, such as nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The formyl group’s position (C4 vs. C5) significantly alters electronic distribution and steric accessibility, impacting reactivity in cross-coupling or nucleophilic addition reactions .
- Functional Group Variation : Substituting formyl with hydroxyethyl (CAS 1260897-34-4) reduces electrophilicity but introduces hydrogen-bonding capacity, favoring applications in polar solvent systems .
Physicochemical Properties
- Solubility: The Boc group enhances solubility in dichloromethane and THF compared to non-protected analogs. Pyrazine derivatives generally exhibit lower aqueous solubility than pyridine analogs due to reduced polarity .
- Stability : The formyl group in pyrazine derivatives may exhibit higher sensitivity to oxidation than in pyridine analogs, necessitating inert storage conditions .
Biological Activity
tert-Butyl (5-formylpyrazin-2-yl)carbamate (CAS No. 959617-71-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
- Molecular Formula : C10H13N3O3
- Molecular Weight : 223.23 g/mol
- Structure : The compound features a pyrazine ring with a formyl group and tert-butyl carbamate moiety, which contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-formylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under inert conditions to prevent decomposition and ensure high yields.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate the activity of these targets through:
- Binding to Active Sites : The compound can bind to the active sites of enzymes, altering their conformation and activity.
- Inhibition of Enzyme Activity : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Antimicrobial Activity : Preliminary studies show that compounds similar to this compound exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Anticancer Properties : There is emerging evidence suggesting that this compound may exhibit anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against various bacterial strains. Results indicated that it inhibited bacterial growth at concentrations comparable to traditional antibiotics, highlighting its potential as a novel antibacterial agent.
- Anti-inflammatory Research : In vitro studies assessed the anti-inflammatory properties of the compound by measuring cytokine release in stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines, suggesting a mechanism for its therapeutic use in inflammatory conditions.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for coupling reactions to reduce side products.
- Temperature Control : Maintain ≤ 0°C during Boc protection to prevent decomposition.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity.
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 60–75% | Moisture sensitivity |
| Formylation | POCl₃, DMF, 80°C | 40–55% | Over-oxidation |
Which spectroscopic and analytical methods are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach ensures structural confirmation and purity assessment:
- NMR :
- Mass Spectrometry : Exact mass (calc. for C₁₀H₁₃N₃O₃: 223.0796) via HRMS (ESI+) to distinguish from isomers .
- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%).
Advanced Tip : Pair with IR to verify the absence of hydroxyl impurities (broad ~3200 cm⁻¹ stretch).
How can researchers troubleshoot low yields in the formylation step of this compound?
Advanced Research Question
Low yields often stem from:
- Incomplete Activation : Ensure thorough drying of reagents (e.g., POCl₃ reacts violently with water).
- Competing Side Reactions : Add DMF slowly to avoid exothermic decomposition.
- Workup Issues : Quench reactions at 0°C to stabilize the aldehyde group.
Q. Methodological Adjustments :
- Replace POCl₃ with Tf₂O for milder conditions.
- Use scavengers (e.g., molecular sieves) to trap HCl byproducts.
- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .
How should discrepancies in NMR data due to tautomerism or dynamic exchange be resolved?
Advanced Research Question
The formyl group and pyrazine ring may exhibit tautomerism or rotational barriers:
- Variable-Temperature NMR : Conduct experiments at −40°C to "freeze" conformers and resolve splitting .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- Deuteration Studies : Exchange labile protons (e.g., NHBoc) with D₂O to simplify spectra.
What storage conditions are recommended to prevent degradation of this compound?
Basic Research Question
- Temperature : Store at 2–8°C in airtight containers to avoid aldehyde oxidation .
- Light Sensitivity : Protect from UV exposure using amber vials.
- Incompatibilities : Avoid strong acids/bases, which hydrolyze the Boc group.
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal decomposition |
| Humidity | <30% RH | Minimizes hydrolysis |
How can conflicting mass spectrometry data (e.g., isotopic patterns) be interpreted?
Advanced Research Question
Unexpected peaks may arise from:
- Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]⁺ at m/z 245.0612).
- Degradation Products : Check for Boc cleavage (m/z 167.0321) or formyl oxidation (m/z 239.0745).
- Isotopic Clusters : Use high-resolution MS to distinguish ¹³C/¹⁵N contributions .
What crystallographic strategies are effective for resolving the structure of this compound?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
